molecular formula C19H16BrN3O3S2 B3222221 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 1211693-81-0

5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No.: B3222221
CAS No.: 1211693-81-0
M. Wt: 478.4 g/mol
InChI Key: YFMPYWHTUDEZSW-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a synthetic chemical reagent designed for research applications, incorporating multiple privileged heterocyclic structures known for diverse biological activities. This compound features a benzenesulfonamide core, a well-established pharmacophore in medicinal chemistry, linked to an imidazo[2,1-b]thiazole scaffold via a phenyl bridge . The imidazo[2,1-b]thiazole ring system is a recognized biologically active scaffold with demonstrated potential in antimicrobial research . Furthermore, the presence of a sulfonamide group is frequently associated with potent antimicrobial activities, and its incorporation into complex heterocyclic frameworks is a promising strategy for developing new therapeutic agents against bacterial and mycobacterial infections . This combination of structural elements suggests significant research value for investigating new antitubercular and antibacterial agents . Recent studies on analogous 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have shown potent activity against Mycobacterium tuberculosis and Gram-positive bacteria like Staphylococcus aureus , with molecular docking studies indicating potential inhibition of essential bacterial enzymes such as DprE1 . The specific substitution pattern on this compound, including the 5-bromo and 2-ethoxy groups on the benzene ring, may influence its electronic properties and binding affinity, making it a compelling candidate for structure-activity relationship (SAR) studies in infectious disease research. For Research Use Only. Not intended for diagnostic or therapeutic use. The researcher assumes all responsibility for the safe handling and use of this compound.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S2/c1-2-26-17-8-5-14(20)11-18(17)28(24,25)22-15-6-3-13(4-7-15)16-12-23-9-10-27-19(23)21-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMPYWHTUDEZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties. Derivatives of imidazo[2,1-b]thiazole, which include the compound , have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that imidazothiazole-coupled compounds exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical) and MIA PaCa-2 (pancreatic) cells. The IC50 values for these compounds indicated effective inhibition of tumor cell proliferation, suggesting their potential as anticancer agents .

Sirtuin Modulation

The compound has been identified as a potential sirtuin modulator. Sirtuins are a family of proteins that play critical roles in cellular regulation and have been implicated in aging and cancer. Research has highlighted that imidazo[2,1-b]thiazole derivatives can modulate sirtuin activity, potentially leading to therapeutic applications in age-related diseases and cancer treatment .

Antitubercular Activity

Another notable application is its potential use in antitubercular therapies. Compounds similar to 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide have been synthesized and tested for their activity against Mycobacterium tuberculosis. These studies have indicated that certain derivatives possess significant antitubercular activity, making them candidates for further development in treating tuberculosis .

Synthetic Methodology

The synthesis of this compound can be performed using environmentally friendly methods such as microwave-assisted synthesis techniques. This approach not only improves yield but also reduces the need for toxic solvents or catalysts, aligning with the principles of green chemistry . The ability to synthesize such compounds efficiently is crucial for their development and application in pharmaceutical research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is vital for optimizing its efficacy and reducing toxicity. Research has shown that modifications to the imidazo[2,1-b]thiazole moiety can significantly influence the biological activity of the compound, allowing researchers to design more potent analogs .

Case Studies

StudyFindings
Anticancer Evaluation Demonstrated cytotoxicity against multiple cancer cell lines with promising IC50 values indicating potential as an anticancer agent .
Sirtuin Modulation Identified as a modulator of sirtuin activity, suggesting applications in aging and cancer therapies .
Antitubercular Activity Exhibited significant activity against Mycobacterium tuberculosis, highlighting its potential in tuberculosis treatment .

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazo[2,1-b]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • The Mannich base at C-5 (e.g., 6a) enhances COX-2 potency and selectivity compared to unsubstituted analogs (e.g., compound 5) .
  • The target compound’s bromo and ethoxy groups replace the methylsulfonyl and Mannich base moieties, which are critical for COX-2 activity in analogs.
  • The benzenesulfonamide group in the target compound is structurally distinct from the methylsulfonylphenyl group in COX-2 inhibitors, likely altering hydrogen-bonding interactions with the enzyme’s active site .

Antiviral Agents

Imidazo[2,1-b]thiazole-coupled coumarin derivatives (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-ones) exhibit antiviral activity against parvovirus B19 (B19V). Activity depends on substituents:

Compound Antiviral IC₅₀ (µM) Key Structural Features Reference
Coumarin-imidazo[2,1-b]thiazole hybrid 1.5–10 Coumarin core with imidazo[2,1-b]thiazole at C-3
Target Compound N/A Benzenesulfonamide core with imidazo[2,1-b]thiazole

Key Observations :

  • The coumarin core in antiviral analogs is replaced by a benzenesulfonamide in the target compound, suggesting differences in bioavailability and target specificity.
  • Substituent sensitivity (e.g., small changes in coumarin derivatives alter antiviral potency) implies that the target’s bromo and ethoxy groups may fine-tune activity if tested against viral targets .

Tyrosine Kinase Inhibitors

Derivatives of 5-(imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine show epidermal growth factor receptor (EGFR) inhibition:

Compound EGFR IC₅₀ (nM) Key Structural Features Reference
5-(Imidazo[2,1-b]thiazol-6-yl)thiazolamine 10–50 Thiazol-2-amine core with imidazo[2,1-b]thiazole
Target Compound N/A Benzenesulfonamide core with imidazo[2,1-b]thiazole

Key Observations :

  • The thiazol-2-amine moiety in EGFR inhibitors is absent in the target compound, which instead incorporates a sulfonamide group. This divergence may shift activity toward other kinase families or non-kinase targets.
  • The imidazo[2,1-b]thiazole scaffold’s role in kinase binding is retained, but substituent effects (e.g., bromo, ethoxy) remain unexplored in this context .

Structural and Pharmacokinetic Considerations

  • Bromo Substituent : The electron-withdrawing bromo group may enhance metabolic stability but reduce solubility compared to methylsulfonyl or Mannich bases in COX-2 inhibitors .
  • Sulfonamide Core : A common pharmacophore in carbonic anhydrase inhibitors and diuretics, suggesting possible off-target interactions absent in imidazo[2,1-b]thiazole-coumarin or -thiazolamine analogs .

Biological Activity

5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including bromine, ethoxy, imidazo[2,1-b]thiazole, and benzenesulfonamide. The synthesis typically involves multiple steps:

  • Formation of Imidazo[2,1-b]thiazole : Cyclization of precursors with concentrated sulfuric acid.
  • Bromination : Using bromine or N-bromosuccinimide (NBS).
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that compounds similar to 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives with imidazo[2,1-b]thiazole moieties show promising results against various cancer cell lines:

CompoundIC50 (µM)Cell Line
11o2.7 ± 1.2PC Cell Lines
11c4.2 ± 1.4PC Cell Lines
97.3 ± 0.7PC Cell Lines

These findings suggest that the presence of halogens enhances cytotoxicity and anticancer profiles due to their electronic effects on the molecular structure .

Antimicrobial Activity

The imidazo[2,1-b]thiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth and may serve as effective agents against various pathogens.

Anti-inflammatory Effects

The compound is being investigated for its anti-inflammatory potential, with preliminary studies indicating that it may modulate inflammatory pathways through enzyme inhibition .

Structure-Activity Relationship (SAR)

The biological activity of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide can be attributed to its structural components:

  • Imidazo[2,1-b]thiazole Moiety : Known for its diverse biological activities.
  • Bromine Substitution : Enhances cytotoxicity and influences the binding affinity to target proteins.
  • Ethoxy Group : May improve solubility and bioavailability.

Study on Anticancer Activity

A study published in ACS Omega evaluated various imidazo[2,1-b]thiazole derivatives for their anticancer efficacy. The results highlighted that compounds with bromine substitutions exhibited lower IC50 values across different cancer cell lines compared to their non-halogenated counterparts .

Evaluation of Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase (CA) isoforms by imidazo[2,1-b]thiazole derivatives. The compound demonstrated selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM . This selectivity is crucial for developing drugs targeting specific pathological conditions.

Q & A

Q. Basic

  • 1H/13C NMR: Resolve aromatic protons and confirm substitution patterns (e.g., ethoxy group at δ ~4.5 ppm, imidazo[2,1-b]thiazole protons at δ 7.0–8.5 ppm) .
  • FT-IR: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ for C₁₇H₁₄BrN₃O₃S: ~428.0) .

How can structural modifications enhance inhibitory activity against targets like EGFR or COX-2?

Q. Advanced

  • Substituent Effects:

    Position Modification Biological Impact Source
    Imidazo[2,1-b]thiazole C-5Bulky groups (e.g., methylsulfonyl)↑ COX-2 selectivity via hydrophobic pocket interactions
    Benzenesulfonamide para-positionElectron-withdrawing groups (e.g., bromo)Stabilize H-bonding with kinase ATP-binding sites
    Ethoxy groupReplace with methoxy or halogensTune solubility and membrane permeability
  • Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding to EGFR or COX-2 active sites .

How can contradictions in biological activity data across assay conditions be resolved?

Q. Advanced

  • Standardize Assays: Use consistent cell lines (e.g., HT-29 for COX-2, A549 for EGFR) and controls (e.g., celecoxib for COX-2, erlotinib for EGFR) .
  • Validate Mechanisms: Confirm target engagement via Western blot (e.g., EGFR phosphorylation) or ELISA (e.g., PGE₂ inhibition for COX-2) .
  • Address Solubility Issues: Use DMSO concentrations <0.1% or employ nanoformulation to avoid false negatives .

What in vitro assays are suitable for initial evaluation of anticancer activity?

Q. Basic

  • MTT Assay: Screen cytotoxicity against cancer cell lines (e.g., kidney, glioblastoma) with IC₅₀ calculation .
  • Apoptosis Markers: Measure caspase-3/7 activation (fluorogenic substrates) or Annexin V staining .
  • Cell Cycle Analysis: Use flow cytometry (PI staining) to assess G1/S arrest .

What computational strategies predict binding affinity to therapeutic targets?

Q. Advanced

  • Molecular Docking: Map interactions with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) using Glide or Schrödinger .
  • QSAR Modeling: Correlate substituent electronegativity or logP with IC₅₀ values from kinase inhibition assays .
  • MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize analogs .

How do bromo and ethoxy substituents influence physicochemical properties?

Q. Basic

  • Lipophilicity (logP): Bromo increases logP (~2.8 vs. ~2.3 for unsubstituted), while ethoxy enhances solubility via H-bonding .
  • Metabolic Stability: Ethoxy groups resist oxidative metabolism compared to methoxy, prolonging half-life .
  • Crystallinity: Bromo may improve crystal packing, aiding X-ray diffraction studies .

What challenges arise in achieving selectivity between COX-1 and COX-2?

Q. Advanced

  • Active Site Differences: COX-2 has a larger hydrophobic pocket; bulkier substituents (e.g., methylsulfonyl) improve selectivity .
  • Dual Inhibition Risk: Screen against COX-1 (e.g., platelet-rich plasma assay) to avoid cardiovascular side effects .
  • Pro-drug Strategies: Introduce ester groups to enhance COX-2 specificity via tissue-specific activation .

What stability considerations are critical for long-term storage?

Q. Basic

  • Light Sensitivity: Store in amber vials due to bromo and sulfonamide photodegradation .
  • Temperature: Keep at -20°C in anhydrous DMSO to prevent hydrolysis of the ethoxy group .
  • pH Stability: Avoid extremes (pH <3 or >9) to prevent sulfonamide decomposition .

How to design pharmacokinetic studies for blood-brain barrier (BBB) penetration?

Q. Advanced

  • In Vitro Models: Use MDCK-MDR1 monolayers to measure Papp (target >5 × 10⁻⁶ cm/s) .
  • In Vivo Testing: Administer to rodents and quantify brain/plasma ratios via LC-MS .
  • Structural Tuning: Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) to enhance BBB permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

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